urolithin M6

Description

Structure

3D Structure

Properties

IUPAC Name |

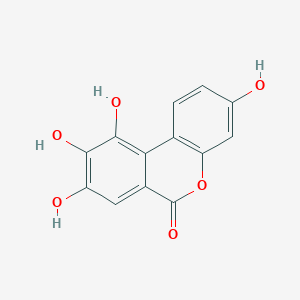

3,8,9,10-tetrahydroxybenzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O6/c14-5-1-2-6-9(3-5)19-13(18)7-4-8(15)11(16)12(17)10(6)7/h1-4,14-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGXFTZDSEIQMMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C3=CC(=C(C(=C23)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

urolithin M6 discovery and natural sources

An In-depth Technical Guide to Urolithin M6: Discovery and Natural Sources

Executive Summary

Urolithins are a class of bioactive metabolites produced by the human gut microbiota from the dietary consumption of ellagitannins (ETs) and ellagic acid (EA). These compounds have garnered significant scientific interest due to their potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties. This technical guide provides a comprehensive overview of this compound, a key intermediate in the urolithin biosynthesis pathway. We will delve into its discovery, natural dietary precursors, and the intricate metabolic pathway leading to its formation. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of gut-derived metabolites.

Discovery of Urolithins and this compound

The discovery of urolithins dates back approximately two decades, when they were identified as bioavailable metabolites resulting from the microbial transformation of ETs and EA.[1] Initially considered waste products of polyphenol metabolism, subsequent research has highlighted their significant biological activities.[2]

This compound (3,8,9,10-tetrahydroxy urolithin) is a tetrahydroxylated urolithin that serves as an intermediate in the metabolic cascade initiated by the gut microbiota.[1][3] Its identification was part of the broader effort to characterize the various urolithin metabolites produced in humans following the consumption of ET-rich foods.[4] The systematic characterization of these metabolites, including this compound, has been made possible through advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5][6]

A related novel metabolite, urolithin M6R (4,8,9,10-tetrahydroxy urolithin), was more recently discovered in the feces of some individuals after pomegranate extract intake.[5] This discovery is significant as it suggests a previously undocumented metabolic pathway involving 3-dehydroxylase activity by the gut microbiota.[5]

Natural Sources of this compound Precursors

This compound is not found directly in food. Instead, it is a product of the microbial metabolism of ellagitannins and ellagic acid. Therefore, the natural sources of this compound are foods rich in these precursors.

Table 1: Major Dietary Sources of Ellagitannins and Ellagic Acid

| Food Source | Primary Ellagitannins/Ellagic Acid Content |

| Pomegranate (Punica granatum) | Punicalagins, Ellagic Acid |

| Walnuts (Juglans regia) | Pedunculagin, Tellimagrandin I, Ellagic Acid |

| Strawberries (Fragaria × ananassa) | Agrimoniin, Sanguiin H-6, Ellagic Acid |

| Raspberries (Rubus idaeus) | Sanguiin H-6, Lambertianin C, Ellagic Acid |

| Blackberries (Rubus subgenus Rubus) | Sanguiin H-6, Lambertianin C, Ellagic Acid |

| Almonds (Prunus dulcis) | Ellagitannins |

| Certain Tropical Fruits | Varies by fruit |

| Oak-aged wines and spirits | Ellagitannins extracted from oak barrels |

Note: The concentration of ellagitannins and ellagic acid can vary depending on the cultivar, ripeness, and processing of the food.

The bioavailability of ETs and EA is generally low.[1][7] The health benefits associated with the consumption of these foods are largely attributed to their conversion into more bioavailable urolithins by the gut microbiota.[7]

Biosynthesis of this compound

The production of urolithins is a multi-step process carried out by specific bacteria in the colon. The composition of an individual's gut microbiota determines their ability to produce different urolithins, leading to distinct "urolithin metabotypes" (UMs), primarily UM-A, UM-B, and UM-0.[8]

The biosynthesis pathway leading to and from this compound generally follows these steps:

-

Hydrolysis of Ellagitannins : In the gut, ellagitannins are hydrolyzed to release ellagic acid.

-

Lactone-ring Cleavage : Ellagic acid undergoes lactone-ring cleavage to form the initial urolithin, pentahydroxy-urolithin (urolithin M5).

-

Dehydroxylation : A series of dehydroxylation reactions then occur. Urolithin M5 is converted to tetrahydroxy-urolithins, which include urolithin D, urolithin E, and This compound .[1]

-

Further Dehydroxylation : this compound can be further metabolized to trihydroxy-urolithins such as urolithin C.[1][9] This is then followed by conversion to dihydroxy-urolithins like the well-studied urolithin A.[1]

The specific bacterial species responsible for these conversions are a subject of ongoing research. Genera such as Gordonibacter and Ellagibacter have been identified as key players in urolithin production.[10] Gordonibacter species can metabolize EA into urolithin M5, this compound, and urolithin C.[10]

This compound Biosynthesis Pathway Diagram

Caption: Biosynthesis pathway of this compound from dietary precursors.

Experimental Protocols

This section outlines common methodologies for the study of this compound, from extraction of its precursors to its identification.

Extraction of Ellagitannins and Ellagic Acid from Food Matrices

A common method for extracting phenolic compounds, including ETs and EA, from food sources is as follows:

-

Sample Preparation : Freeze-dry the food sample to remove water and grind it into a fine powder.[11]

-

Solvent Extraction : Extract the powdered sample with a solvent mixture, typically 80% methanol in water, often with sonication to improve extraction efficiency.[11]

-

Centrifugation : Centrifuge the mixture to separate the solid material from the liquid extract.

-

Supernatant Collection : Collect the supernatant, which contains the extracted phenolic compounds.

-

Storage : Store the extract at -20°C or below until analysis.[11]

In Vitro Fermentation for Urolithin Production

To study the microbial conversion of EA to urolithins, in vitro fermentation models using human fecal samples are often employed:

-

Fecal Slurry Preparation : Prepare a fecal slurry by homogenizing fresh fecal samples from healthy donors in an anaerobic buffer.[11][12]

-

Anaerobic Conditions : All procedures must be conducted under strict anaerobic conditions to maintain the viability of the gut microbiota.[11]

-

Incubation : Incubate the fecal slurry with a known concentration of ellagic acid in an anaerobic chamber at 37°C.[12]

-

Time-course Sampling : Collect samples at different time points to monitor the production of urolithin intermediates and final products.

-

Sample Processing : Centrifuge the collected samples and filter the supernatant to remove bacteria and solid debris before analysis.[12]

Isolation and Identification of this compound

The identification and quantification of this compound in biological samples typically involve the following steps:

-

Chromatographic Separation : Use a reversed-phase C18 column with a UPLC or HPLC system for separation.[4][11] A gradient elution with a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile is commonly used.[11]

-

Mass Spectrometry Detection : Couple the chromatographic system to a mass spectrometer (e.g., Q-TOF or QqQ) with an electrospray ionization (ESI) source in negative mode for sensitive detection and identification.[5][6]

-

Identification : this compound can be identified by its retention time, accurate mass (m/z), and MS/MS fragmentation pattern compared to an authentic standard or previously reported data.[5] The molecular formula for this compound is C13H8O6.[5]

-

Quantification : Quantify the concentration of this compound using a calibration curve of a known standard.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the study of urolithin production.

Biological Activities and Signaling Pathways

While much of the research on the biological effects of urolithins has focused on urolithin A, it is understood that the intermediate urolithins may also possess biological activity. Urolithins, as a class, have been shown to modulate various signaling pathways involved in inflammation, oxidative stress, and cell proliferation.[13]

For instance, urolithins have been reported to inhibit the NF-κB signaling pathway, a key regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[13] Some urolithins have also been shown to influence the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival and is often dysregulated in cancer.[13][14]

The synthesis of this compound has been described, and it has been identified as a potential inhibitor of lactate dehydrogenase A (LDH-A), an enzyme involved in tumor metabolism.[15] This suggests a potential anti-cancer role for this compound.[15]

Potential Signaling Pathway Modulation by Urolithins

Caption: Potential modulation of key signaling pathways by urolithins.

Conclusion and Future Directions

This compound is a key intermediate metabolite in the complex pathway of ellagitannin and ellagic acid transformation by the gut microbiota. Its presence and concentration are dependent on both diet and the specific composition of an individual's gut microbiome. While research has largely focused on the end-products of this pathway, such as urolithin A, there is a growing interest in the biological activities of intermediate urolithins like M6.

Future research should focus on:

-

Isolating and characterizing more of the specific bacterial species and enzymes involved in the conversion of ellagic acid to this compound and its subsequent metabolites.

-

Elucidating the specific biological activities and mechanisms of action of this compound, independent of other urolithins.

-

Investigating the factors that influence the production of this compound and other tetrahydroxy-urolithins in different individuals.

A deeper understanding of this compound and its role in human health will be crucial for the development of novel therapeutic strategies targeting the gut microbiome and its metabolites.

References

- 1. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Gut Bacteria Involved in Ellagic Acid Metabolism To Yield Human Urolithin Metabotypes Revealed - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bioactive release and modulation of urolithin metabotype A phenotype gut microbiota during in vitro digestion and fermentation of ellagic acid-rich fruit polyphenols - Food & Function (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 14. Urolithins–gut Microbial Metabolites with Potential Health Benefits [openmedicinalchemistryjournal.com]

- 15. Synthesis of natural this compound, a galloflavin mimetic, as a potential inhibitor of lactate dehydrogenase A - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Urolithin M6: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithin M6, a gut microbiota-derived metabolite of ellagitannins and ellagic acid, has emerged as a molecule of significant interest in the scientific community.[1] As a member of the urolithin family, it shares a common dibenzo[b,d]pyran-6-one core structure. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of this compound, with a focus on its potential as a therapeutic agent.

Chemical Structure and Identification

This compound is chemically known as 3,8,9,10-tetrahydroxy-6H-dibenzo[b,d]pyran-6-one. Its structure is characterized by a tetracyclic core with four hydroxyl groups, contributing to its chemical reactivity and biological properties.

| Identifier | Value |

| IUPAC Name | 3,8,9,10-tetrahydroxybenzo[c]chromen-6-one |

| Synonyms | 3,8,9,10-Tetrahydroxyurolithin |

| CAS Number | 1006683-97-1 |

| Molecular Formula | C₁₃H₈O₆ |

| Molecular Weight | 260.20 g/mol |

| SMILES | O=C1C2=CC(O)=C(O)C(O)=C2C3=CC=C(O)C=C3O1 |

Chemical Structure of this compound

Figure 1: 2D structure of this compound.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for drug development, including formulation and pharmacokinetic studies. While experimental data is limited, some properties have been reported or can be predicted.

| Property | Value | Source |

| Solubility | Soluble in DMSO (65 mg/mL) | [1] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [1] |

Synthesis

A synthetic route to this compound has been developed, offering a reliable source of the compound for research purposes. The synthesis involves a five-step process starting from readily available materials.[2] The key steps are a Suzuki coupling reaction followed by an intramolecular C-H oxygenation.[2]

Synthetic Pathway Overview

Figure 2: Simplified workflow of this compound synthesis.

Biological Activities and Mechanism of Action

This compound has demonstrated promising biological activities, particularly in the context of cancer metabolism. It has been identified as a potential inhibitor of lactate dehydrogenase A (LDH-A), a key enzyme in glycolysis.[2][3]

Inhibition of Lactate Dehydrogenase A (LDH-A)

LDH-A is often overexpressed in cancer cells and plays a crucial role in the Warburg effect, where cancer cells predominantly produce energy through glycolysis followed by lactic acid fermentation. By inhibiting LDH-A, this compound can disrupt the metabolic processes of cancer cells, leading to reduced proliferation and lactate production.[3]

Quantitative Bioactivity Data

| Assay | Cell Line | IC₅₀ | Reference |

| LDH-A Inhibition | Purified Human LDH-A | 77 ± 10 µM | |

| Lactate Production | Raji (Burkitt's lymphoma) | 36 ± 3 µM | [1] |

| Cell Growth Inhibition | Raji (Burkitt's lymphoma) | 25 ± 2 µM | [1] |

Signaling Pathway: LDH-A Inhibition by this compound

Figure 3: this compound inhibits LDH-A, disrupting cancer cell metabolism.

While the direct signaling pathways modulated by this compound are still under investigation, studies on other urolithins suggest potential interactions with key cellular signaling cascades. Urolithins have been shown to modulate pathways such as NF-κB, MAPK, and PI3K/Akt, which are involved in inflammation, cell proliferation, and survival.[4][5][6][7][8] Further research is needed to elucidate the specific effects of this compound on these pathways.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol is essential for researchers aiming to produce this compound for their studies. While a comprehensive protocol is beyond the scope of this guide, the key transformations involve a Suzuki-Miyaura coupling and an intramolecular C-H oxygenation. Researchers are directed to the primary literature for detailed experimental procedures.[2]

General Workflow for Suzuki-Miyaura Coupling

Figure 4: General workflow for a Suzuki-Miyaura coupling reaction.

Isolation and Purification

This compound can be isolated from biological matrices such as feces following the consumption of ellagitannin-rich foods. The general procedure involves extraction with an organic solvent, followed by chromatographic purification.

General Protocol for Isolation from Fecal Samples

-

Extraction: Homogenize fecal samples with a suitable solvent mixture (e.g., methanol/water).

-

Centrifugation: Centrifuge the homogenate to separate the supernatant containing the metabolites.

-

Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to clean up the extract.

-

Chromatographic Purification: Employ preparative or semi-preparative High-Performance Liquid Chromatography (HPLC) with a C18 column to isolate this compound.[9]

Biological Assays

LDH-A Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of LDH-A.[10]

-

Prepare a reaction mixture containing purified LDH-A, NADH, and pyruvate in a suitable buffer.

-

Add varying concentrations of this compound to the reaction mixture.

-

Monitor the decrease in NADH absorbance at 340 nm, which is indicative of LDH-A activity.

-

Calculate the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of LDH-A activity.

Cell Proliferation Assay

This assay determines the effect of this compound on the growth of cancer cells.

-

Seed cancer cells (e.g., Raji cells) in a multi-well plate.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24-72 hours).

-

Assess cell viability using methods such as MTT, XTT, or direct cell counting.

-

Determine the IC₅₀ value for cell growth inhibition.

Lactate Production Assay

This assay quantifies the amount of lactate produced by cancer cells in the presence of this compound.[10]

-

Culture cancer cells in the presence of different concentrations of this compound.

-

Collect the cell culture medium after a specific incubation time.

-

Measure the lactate concentration in the medium using a commercial lactate assay kit.

-

Calculate the IC₅₀ for lactate production inhibition.

Analytical Methods

The identification and quantification of this compound in biological samples are typically performed using liquid chromatography-mass spectrometry (LC-MS) based methods.

-

High-Performance Liquid Chromatography with Diode-Array Detection and Mass Spectrometry (HPLC-DAD-MS): This technique allows for the separation of this compound from other metabolites and its identification based on its retention time, UV spectrum, and mass-to-charge ratio.

-

Ultra-Performance Liquid Chromatography with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS): This high-resolution mass spectrometry technique provides accurate mass measurements, enabling confident identification and structural elucidation of this compound and its metabolites.

Conclusion

This compound is a promising natural product with demonstrated biological activity, particularly as an inhibitor of LDH-A. Its potential to modulate cancer cell metabolism makes it an attractive candidate for further investigation in drug discovery and development. This guide provides a foundational understanding of the chemical and biological properties of this compound, offering valuable information for researchers in the field. Further studies are warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential in various disease models.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. Synthesis of natural this compound, a galloflavin mimetic, as a potential inhibitor of lactate dehydrogenase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Inhibitory Effects of Urolithins, Bioactive Gut Metabolites from Natural Polyphenols, against Glioblastoma Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological Effects of Urolithin A and Its Role in Muscle Health and Performance: Current Knowledge and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The gut microbiota metabolite urolithin A inhibits NF-κB activation in LPS stimulated BMDMs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparative isolation and purification of urolithins from the intestinal metabolites of pomegranate ellagitannins by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

Urolithin M6 and its Congeners: A Technical Guide to their Mechanisms of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific understanding of the specific mechanisms of urolithin M6 in cancer is in its nascent stages. This guide provides a comprehensive overview of the known anti-cancer mechanisms of its more extensively studied congeners, primarily Urolithin A, along with the limited, currently available data specific to this compound. This information is intended to serve as a foundational resource for researchers and professionals in drug development, offering insights into the potential therapeutic avenues of this class of compounds.

Executive Summary

Urolithins, the gut microbial metabolites of dietary ellagitannins found in pomegranates, berries, and nuts, have emerged as a promising class of natural compounds with potent anti-cancer properties.[1][2] While research has largely focused on Urolithin A (UA), B (UB), and C (UC), emerging evidence suggests that other urolithins, such as this compound, may also possess significant anti-neoplastic activity. This technical guide synthesizes the current understanding of the molecular mechanisms by which urolithins exert their anti-cancer effects, with a particular focus on the available data for this compound and its more studied relatives. The primary mechanisms discussed include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[3][4][5]

This compound: A Putative Inhibitor of Cancer Metabolism

This compound (UM6), a tetrahydroxy urolithin, has been identified as a potential inhibitor of lactate dehydrogenase A (LDH-A), a critical enzyme in the glycolytic pathway that is often upregulated in cancer cells.[1][3] By targeting LDH-A, this compound may disrupt the metabolic processes that fuel rapid tumor growth.[3]

Quantitative Data on this compound Activity

Preliminary studies have provided initial data on the inhibitory effects of this compound.

| Cell Line | Assay | Endpoint | IC50 | Reference |

| Raji (Burkitt's lymphoma) | Lactate Production | Inhibition of LDH-A activity | 36 ± 3 µM | [3] |

| Raji (Burkitt's lymphoma) | Cell Growth | Inhibition of proliferation | 25 ± 2 µM | [3] |

Core Mechanisms of Action of Urolithins in Cancer Cells

The anti-cancer activity of urolithins is multi-faceted, involving the modulation of several critical cellular processes.[2][5] The following sections detail the primary mechanisms elucidated through studies on Urolithin A, B, and C, which may provide a framework for understanding the potential actions of this compound.

Induction of Apoptosis

A significant body of evidence indicates that urolithins can trigger programmed cell death, or apoptosis, in various cancer cell lines.[4][6] This is a crucial anti-cancer mechanism, as it leads to the elimination of malignant cells. The pro-apoptotic effects of urolithins are mediated through both the intrinsic and extrinsic pathways.

Key Molecular Events:

-

Activation of Caspases: Urolithins have been shown to activate key executioner caspases, such as caspase-3 and caspase-7, as well as initiator caspases like caspase-8 and caspase-9.[7]

-

Modulation of Bcl-2 Family Proteins: Urolithins can alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.

-

Induction of DNA Damage: Some studies suggest that urolithins can induce DNA damage, a potent trigger for apoptosis.[6]

Quantitative Data on Urolithin-Induced Apoptosis:

| Urolithin | Cell Line | Concentration | Effect | Reference |

| Urolithin A | K562 (Leukemia) | Not specified | Induces 50% apoptosis | [6] |

| Urolithin A | Jurkat (Leukemia) | Not specified | Induces 60-70% apoptosis | [6] |

| Urolithin B | K562 (Leukemia) | Not specified | Induces 50% apoptosis | [6] |

| Urolithin B | Jurkat (Leukemia) | Not specified | Induces 60-70% apoptosis | [6] |

Cell Cycle Arrest

Urolithins can halt the progression of the cell cycle, thereby inhibiting the proliferation of cancer cells.[4] This cytostatic effect is often observed at the G1/S or G2/M checkpoints.

Key Molecular Events:

-

Upregulation of Cyclin-Dependent Kinase Inhibitors (CKIs): Urolithins can increase the expression of CKIs such as p21 and p27, which bind to and inhibit the activity of cyclin-CDK complexes that drive cell cycle progression.[2]

-

Downregulation of Cyclins and CDKs: A corresponding decrease in the levels of key cyclins (e.g., Cyclin D1, Cyclin B1) and cyclin-dependent kinases (CDKs) is often observed following urolithin treatment.

Quantitative Data on Urolithin-Induced Cell Cycle Arrest:

| Urolithin | Cell Line | Concentration | Checkpoint Arrest | Reference |

| Urolithin A | LNCaP (Prostate) | 40 µM | S and G2/M | [2] |

| Urolithin B | LNCaP (Prostate) | 40 µM | S and G2/M | [2] |

| Urolithin A | HT-29 (Colon) | 30 µg/ml | G2/M | [2] |

| Urolithin B | HT-29 (Colon) | 30 µg/ml | G2/M | [2] |

Modulation of Signaling Pathways

Urolithins exert their anti-cancer effects by modulating a variety of signaling pathways that are frequently dysregulated in cancer.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Urolithins, particularly Urolithin A, have been shown to inhibit this pathway, leading to decreased cancer cell viability.[7]

The MAPK/ERK pathway is another critical signaling cascade involved in cell proliferation and differentiation. Urolithins can modulate the activity of this pathway, contributing to their anti-proliferative effects.

The Wnt/β-catenin pathway plays a crucial role in embryogenesis and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. Urolithin B has been shown to inhibit this pathway in colon cancer cells.[6]

The NF-κB pathway is a key regulator of inflammation, which is closely linked to cancer development and progression. Urolithin A has been demonstrated to inhibit NF-κB signaling, suggesting an anti-inflammatory and anti-cancer role.[7]

Visualizing the Mechanisms: Signaling Pathways and Workflows

To provide a clearer understanding of the complex interactions involved, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow for studying the effects of urolithins.

Caption: Figure 1: Key Signaling Pathways Modulated by Urolithins.

Caption: Figure 2: General Experimental Workflow.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments frequently cited in the study of urolithins' anti-cancer effects.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic or anti-proliferative effects of urolithins on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the urolithin of interest (e.g., 1-100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after urolithin treatment.

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

-

Cell Treatment: Treat cells with the desired concentrations of urolithins for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

Objective: To detect and quantify the expression levels of specific proteins involved in apoptosis, cell cycle regulation, and signaling pathways.

Protocol:

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The available scientific literature strongly supports the anti-cancer potential of urolithins, particularly Urolithin A, B, and C. These compounds exert their effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways. While direct evidence for the mechanism of action of this compound in cancer is currently limited to its potential inhibition of LDH-A, the extensive research on its congeners provides a solid foundation for future investigations.

Further research is warranted to:

-

Elucidate the specific molecular targets and signaling pathways modulated by this compound in a broader range of cancer cell lines.

-

Investigate the potential synergistic effects of this compound with conventional chemotherapeutic agents.

-

Conduct in vivo studies to evaluate the efficacy and safety of this compound in preclinical cancer models.

A deeper understanding of the mechanisms of action of this compound and other less-studied urolithins will be crucial for the development of novel, nature-derived therapeutics for cancer prevention and treatment.

References

- 1. Synthesis of natural this compound, a galloflavin mimetic, as a potential inhibitor of lactate dehydrogenase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Urolithins: The Gut Based Polyphenol Metabolites of Ellagitannins in Cancer Prevention, a Review [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. neuroganhealth.com [neuroganhealth.com]

- 5. Urolithins: The Gut Based Polyphenol Metabolites of Ellagitannins in Cancer Prevention, a Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 7. Unveiling the potential of Urolithin A in Cancer Therapy: Mechanistic Insights to Future Perspectives of Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of Urolithin M6 and Urolithin A: Biological Significance and Mechanisms of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithins, the gut microbial metabolites of ellagitannins found in pomegranates, berries, and nuts, have garnered significant attention for their potential health benefits. Among the various forms, Urolithin A (UA) has been extensively studied and is recognized for its potent anti-inflammatory, antioxidant, anticancer, and anti-aging properties.[1][2][3] In contrast, Urolithin M6 (UM6), an intermediate in the metabolic conversion of ellagic acid to Urolithin A, remains largely under-investigated.[4] This technical guide provides a comprehensive comparison of the biological significance of this compound and Urolithin A, presenting available quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development.

Biosynthesis of Urolithins

Ellagitannins and ellagic acid from dietary sources undergo a series of metabolic transformations by the gut microbiota to produce various urolithins. This process involves lactone-ring cleavage, decarboxylation, and sequential dehydroxylations. This compound is a tetrahydroxy-urolithin that serves as a precursor to trihydroxy-urolithins and subsequently dihydroxy-urolithins like Urolithin A.[4] The specific composition of an individual's gut microbiota determines their capacity to produce different urolithins, leading to distinct "metabotypes."[4]

Comparative Biological Activities

While research on Urolithin A is extensive, data on the specific biological activities of this compound are limited. The available evidence suggests that both compounds may possess anticancer properties, albeit through different primary mechanisms.

Anticancer Activity

This compound has been identified as a potential inhibitor of lactate dehydrogenase A (LDH-A) , a key enzyme in the glycolytic pathway that is often upregulated in cancer cells.[5] By inhibiting LDH-A, this compound can disrupt cancer cell metabolism. Preliminary studies have shown that synthetic this compound can inhibit purified human LDH-A, reduce lactate production in cancer cells, and inhibit their growth.

Urolithin A exhibits broader anticancer effects by modulating multiple signaling pathways involved in cell proliferation, apoptosis, and metastasis.[6][7] It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including colorectal, prostate, and breast cancer.[6][7]

Anti-inflammatory and Antioxidant Activity

Urolithin A is a well-documented anti-inflammatory and antioxidant agent. It can suppress the production of pro-inflammatory mediators by inhibiting signaling pathways such as NF-κB and MAPK .[8][9] Its antioxidant effects are attributed to its ability to scavenge free radicals and enhance the expression of endogenous antioxidant enzymes.[10]

Specific anti-inflammatory or antioxidant data for This compound is not yet well-established in the scientific literature.

Neuroprotective Effects

Urolithin A has demonstrated neuroprotective potential in preclinical studies by protecting neuronal cells from oxidative stress-induced damage and apoptosis.

The neuroprotective effects of This compound have not been specifically investigated.

Modulation of Aryl Hydrocarbon Receptor (AHR)

Both Urolithin A and this compound have been screened for their ability to modulate the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor involved in regulating responses to environmental toxins and in cellular homeostasis. In these screenings, Urolithin A was identified as a more potent human-selective AHR antagonist.[11][12]

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data for this compound and Urolithin A.

| This compound: Anticancer Activity (Raji Burkitt's lymphoma cells) | IC50 Value (μM) | Reference |

| Inhibition of purified human LDH-A | 77 ± 10 | [5] |

| Inhibition of lactate production | 36 ± 3 | [5] |

| Inhibition of cell growth (24h) | 25 ± 2 | [5] |

| Urolithin A: Selected Biological Activities | Assay/Cell Line | Effect/IC50 Value | Reference |

| Anticancer | |||

| Colorectal Cancer Cells (HT-29, SW480, SW620) | Induction of apoptosis and cell cycle arrest (25-100 μM) | [13] | |

| Prostate Cancer Cells (DU-145) | >60% reduction in tumor growth in xenograft model (80 mg/kg) | [6] | |

| Breast Cancer Cells | Inhibition of cell proliferation (IC50 ~100 μM) | [6] | |

| Anti-inflammatory | |||

| LPS-stimulated RAW264 macrophages | Attenuation of pro-inflammatory mediator production | [8] | |

| COX-2 Inhibition | IC50 = 44.04 µg/mL | [14][15] | |

| Antioxidant | |||

| ORAC Assay | 13.1 μmol TE/mg | [10] | |

| DPPH Radical Scavenging | IC50 = 35.5 µg/mL | [16] |

Signaling Pathways

The signaling pathways modulated by Urolithin A are well-characterized. The primary known target for this compound is the metabolic enzyme LDH-A.

This compound Signaling and Metabolic Intervention

Caption: this compound inhibits LDH-A, disrupting glycolysis and cancer cell growth.

Key Signaling Pathways Modulated by Urolithin A

Caption: Urolithin A modulates multiple pathways involved in inflammation, cancer, and mitophagy.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols for studying the biological activities of urolithins.

This compound: LDH-A Inhibition and Anticancer Effects

-

Enzymatic Assay for LDH-A Inhibition:

-

Purified human LDH-A is incubated with varying concentrations of this compound (0-200 μM) in a reaction mix containing phosphate buffer (pH 7.5), pyruvate, and NADH.

-

Enzymatic activity is measured by monitoring the decrease in NADH fluorescence over time using a fluorescence plate reader.

-

The concentration of this compound causing 50% inhibition of LDH-A activity (IC50) is calculated from the dose-response curve.[17]

-

-

Cell Culture:

-

Raji cells (Burkitt's lymphoma) are cultured in RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin, and glutamine.[17]

-

-

Lactate Production Assay:

-

Raji cells are seeded in 6-well plates and treated with different concentrations of this compound for 3 hours.

-

Intracellular and extracellular lactate levels are measured from cell lysates and culture medium, respectively.

-

The IC50 for lactate production inhibition is determined from the dose-response data.[17]

-

-

Cell Growth Inhibition Assay:

-

Raji cells are seeded in 24-well plates and treated with various doses of this compound for 24 hours.

-

Cell viability and count are determined using the Trypan blue exclusion method.

-

The IC50 for cell growth inhibition is calculated based on the reduction in viable cell numbers compared to control.[17]

-

Urolithin A: Anti-inflammatory and Anticancer Assays

-

Anti-inflammatory Activity in Macrophages:

-

RAW264.7 macrophage cells are pre-treated with Urolithin A for a specified time.

-

The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

The production of pro-inflammatory mediators (e.g., TNF-α, IL-6) in the cell culture supernatant is quantified using ELISA.

-

The activation of signaling pathways like NF-κB and MAPK is assessed by Western blotting for phosphorylated forms of key proteins.[8]

-

-

Anticancer Activity (Apoptosis and Cell Cycle Analysis):

-

Colorectal cancer cell lines (e.g., HT-29, SW480) are treated with varying concentrations of Urolithin A for 24-48 hours.

-

Apoptosis is quantified using Annexin V/Propidium Iodide staining followed by flow cytometry.

-

Cell cycle distribution is analyzed by staining the cells with a DNA-intercalating dye (e.g., propidium iodide) and analyzing by flow cytometry.[13]

-

General Analytical Methods for Urolithin Quantification

-

Sample Preparation:

-

Biological samples (urine, plasma, feces) are subjected to enzymatic hydrolysis (using β-glucuronidase/sulfatase) to release conjugated urolithins.

-

Urolithins are then extracted using a suitable organic solvent (e.g., ethyl acetate).[18]

-

-

Chromatographic Analysis:

-

The extracted urolithins are analyzed using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a diode-array detector (DAD) and a mass spectrometer (MS).

-

Separation is typically achieved on a C18 reversed-phase column.

-

Quantification is performed by comparing the peak areas with those of authentic standards.[18][19]

-

Experimental Workflow for this compound Anticancer Evaluation

Caption: Workflow for evaluating the anticancer potential of this compound.

Conclusion and Future Directions

Urolithin A has emerged as a promising, multi-target agent with significant potential for the prevention and treatment of a range of chronic diseases. Its biological activities and mechanisms of action are well-documented. In contrast, this compound, while being a key intermediate in the biosynthesis of Urolithin A, has only recently been investigated for its own bioactivity. The identification of this compound as a potential LDH-A inhibitor opens a new avenue for its exploration as a targeted anticancer agent.

For researchers, scientists, and drug development professionals, this disparity in the current body of knowledge presents a clear opportunity. Future research should focus on:

-

Comprehensive Biological Screening of this compound: Evaluating its anti-inflammatory, antioxidant, and neuroprotective properties.

-

Direct Comparative Studies: Performing head-to-head comparisons of the potency and efficacy of this compound and Urolithin A in various in vitro and in vivo models.

-

Mechanism of Action Studies for this compound: Moving beyond LDH-A to identify other potential molecular targets and signaling pathways.

-

Bioavailability and Pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion of this compound to understand its physiological relevance.

A deeper understanding of the individual biological roles of urolithin intermediates like M6 will provide a more complete picture of the health benefits associated with ellagitannin-rich foods and may lead to the development of novel, targeted therapeutic strategies.

References

- 1. Urolithins–gut Microbial Metabolites with Potential Health Benefits [openmedicinalchemistryjournal.com]

- 2. A mechanistic insight into the biological activities of urolithins as gut microbial metabolites of ellagitannins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological Significance of Urolithins, the Gut Microbial Ellagic Acid-Derived Metabolites: The Evidence So Far - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Unveiling the potential of Urolithin A in Cancer Therapy: Mechanistic Insights to Future Perspectives of Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Urolithins: The Gut Based Polyphenol Metabolites of Ellagitannins in Cancer Prevention, a Review [frontiersin.org]

- 8. Urolithin A attenuates pro-inflammatory mediator production by suppressing PI3-K/Akt/NF-κB and JNK/AP-1 signaling pathways in lipopolysaccharide-stimulated RAW264 macrophages: Possible involvement of NADPH oxidase-derived reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ameliorative Effects of Gut Microbial Metabolite Urolithin A on Pancreatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ellagic Acid-Derived Urolithins as Modulators of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Urolithin A Is a Dietary Microbiota-Derived Human Aryl Hydrocarbon Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Urolithin A Is a Dietary Microbiota-Derived Human Aryl Hydrocarbon Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Urolithin A induces cell cycle arrest and apoptosis by inhibiting Bcl-2, increasing p53-p21 proteins and reactive oxygen species production in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In-vitro and computational analysis of Urolithin-A for anti-inflammatory activity on Cyclooxygenase 2 (COX-2) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In-vitro and computational analysis of Urolithin-A for anti-inflammatory activity on Cyclooxygenase 2 (COX-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. rsc.org [rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

Urolithin M6: A Technical Guide to its Function as a Lactate Dehydrogenase A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithin M6, a gut microbiota metabolite of ellagitannins, has emerged as a promising inhibitor of lactate dehydrogenase A (LDHA). LDHA is a critical enzyme in anaerobic glycolysis, a pathway frequently upregulated in cancer cells to support rapid proliferation, a phenomenon known as the Warburg effect. By targeting LDHA, this compound presents a potential therapeutic strategy to disrupt cancer cell metabolism and induce apoptosis. This technical guide provides a comprehensive overview of the current understanding of this compound as an LDHA inhibitor, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its place within relevant signaling pathways.

Mechanism of Action

This compound was identified as a potential LDHA inhibitor through a rational design approach aimed at mimicking the pharmacophore of galloflavin, a known LDHA inhibitor.[1][2][3] Galloflavin's poor physicochemical properties limited its therapeutic development, prompting the search for more suitable mimetics.[1][2] this compound, a natural metabolite, was found to reproduce the biological activity of galloflavin.[1][3]

The mechanism of inhibition for galloflavin has been described as noncompetitive, where it binds to the free enzyme rather than competing with the substrate (pyruvate) or the cofactor (NADH).[1][2] It is suggested that this compound adopts a similar noncompetitive binding mechanism, leading to the inhibition of LDHA activity.[4] This inhibition of LDHA disrupts the conversion of pyruvate to lactate, a crucial step for regenerating NAD+ required for sustained high rates of glycolysis in cancer cells.

Quantitative Inhibitory Data

The inhibitory activity of synthetic this compound has been quantified against both purified human LDHA and in a cellular context using the Raji Burkitt lymphoma cell line. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target | Assay Type | Cell Line | IC50 (μM) | Reference |

| Purified Human LDHA | Enzymatic Assay | N/A | 77 ± 10 | [5] |

| Lactate Production | Cellular Assay | Raji | 36 ± 3 | [5] |

| Cell Growth | Cellular Assay | Raji | 25 ± 2 | [5] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound as an LDHA inhibitor.

Enzymatic Assay for LDHA Inhibition

This protocol determines the direct inhibitory effect of this compound on purified LDHA.

Materials:

-

Purified human LDHA

-

This compound

-

Pyruvate

-

NADH

-

100 mM Phosphate buffer (pH 7.5)

-

DMSO

-

96-well white body plates

-

Fluoroskan Ascent FL reader or equivalent fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Set up a reaction mixture in the wells of a 96-well plate containing 100 mM phosphate buffer (pH 7.5), 1 mM pyruvate, and 150 μM NADH.

-

Add varying concentrations of this compound to the reaction mixture. Ensure the final DMSO concentration is consistent across all wells (e.g., 0.6%).

-

Initiate the reaction by adding purified human LDHA (e.g., 0.015 U/mL).

-

Immediately measure the decrease in NADH fluorescence over a period of 3 minutes using a fluorescence plate reader (excitation/emission wavelengths suitable for NADH).

-

Calculate the rate of NADH oxidation for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve using software such as GraphPad Prism.[2][6]

Cellular Lactate Production Assay

This protocol measures the effect of this compound on lactate production in cultured cells.

Materials:

-

Raji cells or other cancer cell line of interest

-

Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin, and glutamine)

-

This compound

-

6-well plates

-

Trichloroacetic acid (TCA)

-

Lactate assay kit or reagents for the Barker and Summerson method

Procedure:

-

Seed cells (e.g., 5 x 10^5 Raji cells) in 1 mL of culture medium in each well of a 6-well plate.[7]

-

Add scalar amounts of this compound to the wells and incubate for a specified time (e.g., 3 hours) at 37°C.[7]

-

At the end of the incubation, add TCA to a final concentration of 10% to lyse the cells and precipitate proteins.[7]

-

Collect the cell lysate and wash the well with 10% TCA.[7]

-

Centrifuge the lysate to pellet the precipitated protein.

-

Measure the lactate concentration in the supernatant using a commercial lactate assay kit or the Barker and Summerson method.[7]

-

Normalize the lactate production to the number of cells or total protein content.

-

Calculate the IC50 for lactate production inhibition as described in the enzymatic assay protocol.

Cell Viability and Growth Inhibition Assay (Trypan Blue Exclusion)

This protocol assesses the impact of this compound on the viability and growth of cancer cells.

Materials:

-

Raji cells or other cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

24-well plates

-

Trypan blue solution (0.4%)

-

Hemocytometer

-

Light microscope

Procedure:

-

Seed cells (e.g., 1 x 10^5 Raji cells) in each well of a 24-well plate and allow them to attach or stabilize overnight.[7]

-

Treat the cells with a range of concentrations of this compound and incubate for a defined period (e.g., 24 hours).[7]

-

Following incubation, harvest the cells from each well.

-

Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.[1][8]

-

Incubate for 1-2 minutes at room temperature.

-

Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a light microscope.

-

Calculate the percentage of viable cells and the total number of viable cells in each well.

-

Determine the cell growth by subtracting the initial cell number from the final viable cell number.

-

Calculate the IC50 for cell growth inhibition by plotting the percentage of growth inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Logical Relationships

The inhibition of LDHA by this compound has significant implications for cancer cell metabolism and survival, primarily by targeting the Warburg effect.

Caption: this compound inhibits LDHA, disrupting glycolysis and promoting apoptosis.

The diagram above illustrates the central role of LDHA in the Warburg effect. By converting pyruvate to lactate, LDHA regenerates the NAD+ necessary to maintain a high glycolytic rate. This compound inhibits this crucial step, leading to a decrease in NAD+ regeneration and a subsequent reduction in glycolytic flux. This metabolic disruption results in decreased ATP production and an increase in reactive oxygen species (ROS), both of which can trigger apoptotic pathways and ultimately lead to the inhibition of cancer cell growth.

Caption: Workflow for characterizing this compound as an LDHA inhibitor.

This workflow outlines the key experimental stages for evaluating the efficacy of this compound. It begins with in vitro enzymatic assays to determine the direct inhibitory effect on purified LDHA. This is followed by in cellulo assays using cancer cell lines to assess the compound's impact on cellular metabolism (lactate production) and phenotype (cell viability and growth).

Caption: Rationale for the development of this compound as an LDHA inhibitor.

This diagram illustrates the logical progression from the identification of galloflavin as an LDHA inhibitor to the development of this compound. The limitations of galloflavin prompted a rational design approach, leading to the identification and synthesis of this compound as a promising mimetic with potential as an anticancer therapeutic.

Conclusion

This compound represents a promising, naturally-derived inhibitor of lactate dehydrogenase A. Its ability to mimic the action of galloflavin while potentially offering improved physicochemical properties makes it an attractive candidate for further investigation in the context of cancer therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this compound as a modulator of cancer cell metabolism. Further studies are warranted to fully elucidate its kinetic profile, in vivo efficacy, and the specific molecular determinants of its interaction with LDHA.

References

- 1. Trypan Blue Exclusion | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]

- 3. A Metabolomics Investigation of the Metabolic Changes of Raji B Lymphoma Cells Undergoing Apoptosis Induced by Zinc Ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Natural products targeting human lactate dehydrogenases for cancer therapy: A mini review [frontiersin.org]

- 6. youtube.com [youtube.com]

- 7. rsc.org [rsc.org]

- 8. brd.nci.nih.gov [brd.nci.nih.gov]

Foundational Research on Urolithin M6 Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithin M6 is a gut microbiota-derived metabolite of ellagic acid and ellagitannins, which are abundant in various fruits and nuts like pomegranates, berries, and walnuts. As a member of the urolithin family, this compound is a tetrahydroxy-urolithin that serves as an intermediate in the metabolic pathway that produces other well-studied urolithins, such as Urolithin A and C. While research has extensively focused on the bioactivities of Urolithin A and B, foundational studies on this compound are less common. This technical guide synthesizes the core available research on this compound bioactivity, with a primary focus on its role as an inhibitor of lactate dehydrogenase A (LDH-A), and provides context from the broader urolithin family regarding other potential biological effects.

This compound Metabolism

Urolithins are produced in the human gut through a series of metabolic transformations of ellagitannins and ellagic acid by the gut microbiota. This compound is a key intermediate in this pathway.

Metabolic pathway of ellagitannins to urolithins.

Bioactivity of this compound: Lactate Dehydrogenase A Inhibition

Foundational research has identified this compound as a potential inhibitor of lactate dehydrogenase A (LDH-A), a key enzyme in anaerobic glycolysis. Elevated LDH-A activity is a hallmark of many cancer cells, making it an attractive target for anticancer therapies.

Quantitative Data

The inhibitory effects of this compound on LDH-A activity, lactate production, and cancer cell growth have been quantified as follows:

| Parameter | Cell Line | IC50 Value (µM) |

| LDH-A Enzymatic Activity | Purified Human LDH-A | 77 ± 10 |

| Lactate Production | Raji (Burkitt's lymphoma) | 36 ± 3 |

| Cell Growth | Raji (Burkitt's lymphoma) | 25 ± 2 |

Experimental Protocols

The following are detailed methodologies for the key experiments that determined the LDH-A inhibitory activity of this compound.

1. LDH-A Enzymatic Assay

-

Enzyme Source: Purified human LDH-A.

-

Reagents:

-

100 mM phosphate buffer (pH 7.5)

-

1 mM pyruvate

-

150 µM NADH

-

This compound (dissolved in DMSO)

-

-

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, LDH-A (0.015 U/mL), pyruvate, and NADH.

-

Add varying concentrations of this compound (0-200 µM) to the reaction mixture. The final DMSO concentration should be kept constant at 0.6%.

-

Monitor the enzymatic activity by measuring the decrease in NADH fluorescence over a period of 3 minutes.

-

Calculate the IC50 value from the dose-response curve.

-

2. Cellular Lactate Production Assay

-

Cell Line: Raji (Burkitt's lymphoma) cells.

-

Reagents:

-

RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin, and glutamine.

-

This compound (dissolved in DMSO)

-

Trichloroacetic acid (TCA)

-

-

Procedure:

-

Seed 5 x 10^5 Raji cells per well in a 6-well plate.

-

Treat the cells with varying concentrations of this compound (0-200 µM) for 3 hours.

-

Measure the baseline lactate concentration in untreated wells at the start of the experiment.

-

After incubation, lyse the cells and precipitate proteins with TCA.

-

Measure the total lactate (intracellular and extracellular) in the cell lysates.

-

Calculate the amount of lactate produced during the 3-hour incubation.

-

Determine the IC50 for lactate production inhibition from the dose-response curve.

-

3. Cell Growth Inhibition Assay

-

Cell Line: Raji (Burkitt's lymphoma) cells.

-

Reagents:

-

RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin, and glutamine.

-

This compound (dissolved in DMSO)

-

Trypan blue

-

-

Procedure:

-

Seed 1 x 10^5 Raji cells per well in a 24-well plate.

-

Treat the cells with varying concentrations of this compound (0-200 µM) for 24 hours.

-

Count the viable cells using a hemocytometer and trypan blue exclusion.

-

Calculate the cell growth by subtracting the initial cell number from the final cell number.

-

Determine the IC50 for cell growth inhibition from the dose-response curve.

-

Experimental workflow for LDH-A inhibition assays.

Potential Bioactivities of this compound: An Outlook

While direct experimental evidence for other bioactivities of this compound is currently lacking in the scientific literature, its structural similarity to other urolithins suggests potential roles in anti-inflammatory and antioxidant pathways.

Anti-Inflammatory Activity

Urolithins, particularly Urolithin A and B, have demonstrated potent anti-inflammatory effects. These effects are often mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. Urolithin A has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1][2] Given that this compound is a precursor to other bioactive urolithins, it is plausible that it may also possess anti-inflammatory properties, although this requires experimental verification.

Antioxidant Activity

The antioxidant properties of urolithins are attributed to their phenolic structure, which allows them to scavenge free radicals. In vitro studies have shown that urolithins, particularly those with more hydroxyl groups like Urolithin C and D, exhibit strong antioxidant activity in assays such as DPPH and FRAP. As a tetrahydroxy-urolithin, this compound is structurally poised to act as an antioxidant. However, specific studies quantifying its antioxidant capacity are needed.

Conclusion and Future Directions

The foundational research on this compound bioactivity is currently centered on its role as an inhibitor of lactate dehydrogenase A, with promising implications for cancer therapy. The detailed experimental protocols and quantitative data from these studies provide a solid basis for further investigation in this area.

However, there is a significant gap in the understanding of other potential bioactivities of this compound, particularly its anti-inflammatory and antioxidant effects. Future research should aim to:

-

Conduct comprehensive in vitro and in vivo studies to evaluate the anti-inflammatory and antioxidant properties of this compound.

-

Perform comparative studies to understand how the bioactivity of this compound differs from other urolithin metabolites.

-

Investigate the molecular mechanisms underlying the observed bioactivities of this compound.

A deeper understanding of the biological effects of this compound will be crucial for fully elucidating the health benefits associated with the consumption of ellagitannin-rich foods and for exploring its potential as a therapeutic agent.

References

The Therapeutic Potential of Urolithin M6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithins, a class of gut microbiota-derived metabolites from ellagitannins and ellagic acid, have garnered significant attention for their potential health benefits, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2] While extensive research has focused on Urolithin A and B, other intermediates in the metabolic cascade, such as the tetrahydroxy-urolithin M6, are emerging as molecules of interest with unique therapeutic potential. Urolithin M6 is a key intermediate in the transformation of ellagic acid to the more commonly studied urolithins.[2] This technical guide provides a comprehensive overview of the current exploratory studies on the therapeutic potential of this compound, with a focus on its mechanism of action, experimental data, and relevant protocols to facilitate further research and drug development.

Metabolism of Ellagitannins to this compound

This compound is not directly consumed through diet but is a product of the complex metabolic pathway of ellagitannins and ellagic acid, which are abundant in foods like pomegranates, berries, and nuts. Following ingestion, ellagitannins are hydrolyzed to ellagic acid. In the gut, the microbiota metabolizes ellagic acid through a series of reactions including lactone-ring cleavage, decarboxylation, and dehydroxylations.[2] This process begins with the formation of pentahydroxy-urolithins (Uro-M5), which are then converted to tetrahydroxy-urolithins, including Urolithin D, Urolithin E, and this compound.[2] These tetrahydroxy-urolithins are further dehydroxylated to trihydroxy-urolithins (like Urolithin C) and finally to the dihydroxy-urolithins (Urolithin A and Iso-Urolithin A) and monohydroxy-urolithins (Urolithin B).[2]

Figure 1: Metabolic pathway of ellagitannins to this compound.

Therapeutic Potential: Inhibition of Lactate Dehydrogenase A (LDH-A)

A significant finding in the exploration of this compound's therapeutic potential is its identification as an inhibitor of lactate dehydrogenase A (LDH-A). LDH-A is a critical enzyme in the glycolytic pathway, responsible for converting pyruvate to lactate, a process that is often upregulated in cancer cells to support their high metabolic demands (the Warburg effect). Inhibition of LDH-A is therefore a promising strategy for anticancer therapy.

Quantitative Data

The inhibitory effects of this compound on LDH-A and cancer cell growth have been quantified in a study using the Burkitt lymphoma cell line, Raji. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Parameter | Cell Line | IC50 (µM) |

| LDH-A Enzyme Inhibition | Purified Human LDH-A | 77 ± 10 |

| Lactate Production | Raji | 36 ± 3 |

| Cell Growth Inhibition | Raji | 25 ± 2 |

Mechanism of Action: Targeting Cancer Metabolism

By inhibiting LDH-A, this compound disrupts the metabolic machinery of cancer cells that rely on aerobic glycolysis. This inhibition leads to a reduction in lactate production and a subsequent impairment of the cancer cells' ability to proliferate.

Figure 2: this compound mechanism of action on LDH-A.

Experimental Protocols

For researchers aiming to validate and expand upon these findings, the following experimental protocols are provided based on the available literature.

Synthesis of this compound

A five-step synthesis of this compound has been described, with key reactions being a Suzuki coupling and an intramolecular C-H oxygenation. This synthetic route provides a feasible method for obtaining the compound for research purposes.

LDH-A Inhibition Assay (Enzymatic)

This assay measures the direct inhibitory effect of this compound on purified LDH-A.

-

Enzyme: Purified human LDH-A.

-

Reaction Mixture: 100 mM phosphate buffer (pH 7.5), 0.015 U/mL LDH-A, 1 mM pyruvate, and 150 µM NADH.

-

Test Compound: this compound dissolved in DMSO (final concentration range: 0-200 µM). The final DMSO concentration in the reaction mix should be kept constant (e.g., 0.6%).

-

Procedure:

-

Add the reaction mixture to the wells of a 96-well white body plate.

-

Add scalar amounts of this compound to the wells.

-

Monitor the enzymatic activity by recording the decrease in NADH fluorescence over a period of 3 minutes using a fluorescence plate reader.

-

-

Data Analysis: Calculate the concentration of this compound that causes 50% inhibition of LDH-A activity (IC50) using a second-order polynomial regression of the experimental data.

Lactate Production Assay in Cancer Cells

This assay determines the effect of this compound on lactate production in a cellular context.

-

Cell Line: Raji cells (or other relevant cancer cell lines).

-

Procedure:

-

Seed 5 x 10^5 cells in 1 mL of culture medium per well in a 6-well plate.

-

Add scalar amounts of this compound (0-200 µM, tested in duplicate) to the cultures.

-

Measure the lactate concentration in untreated wells at the start of the experiment (baseline).

-

Incubate the plates for 3 hours at 37°C.

-

Measure the lactate released into the medium and the intracellular lactate in each well.

-

-

Data Analysis: Calculate the amount of lactate produced during the 3-hour incubation with and without the inhibitor by subtracting the baseline value. Determine the IC50 for lactate production inhibition using a second-order polynomial regression.

Cell Growth Inhibition Assay

This assay assesses the impact of this compound on cancer cell proliferation.

-

Cell Line: Raji cells (or other relevant cancer cell lines).

-

Procedure:

-

Seed 1 x 10^5 cells in 24-well plates.

-

Treat the cells with scalar doses of this compound (0-200 µM, tested in duplicate) for 24 hours at 37°C.

-

After incubation, count the viable cells using a hemocytometer and Trypan blue exclusion.

-

-

Data Analysis: Calculate the cell growth by subtracting the initial cell number from the final viable cell count. Determine the IC50 for cell growth inhibition by applying a second-order polynomial regression to the data.

Figure 3: Experimental workflow for evaluating this compound.

Future Directions and Conclusion

The current body of research on this compound is nascent but promising, with a clear indication of its potential as a targeted anticancer agent through the inhibition of LDH-A. However, several avenues for future research are apparent:

-

Exploration of Other Therapeutic Areas: While the focus has been on cancer, the broader class of urolithins exhibits anti-inflammatory, antioxidant, and neuroprotective properties.[1][3] Future studies should investigate if this compound shares these activities.

-

Screening in Diverse Cancer Cell Lines: The inhibitory effects of this compound should be evaluated across a broader panel of cancer cell lines from different tissues to determine the specificity and spectrum of its anticancer activity.

-

In Vivo Studies: Preclinical in vivo studies in animal models are essential to assess the pharmacokinetics, safety, and efficacy of this compound in a whole-organism context.

-

Combination Therapies: Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents could lead to more effective and less toxic cancer treatment regimens.

References

- 1. Biological Significance of Urolithins, the Gut Microbial Ellagic Acid-Derived Metabolites: The Evidence So Far - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Urolithins–gut Microbial Metabolites with Potential Health Benefits [openmedicinalchemistryjournal.com]

Urolithin M6: A Technical Guide on its Role in Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithin M6 (UM6) is a gut microbial metabolite derived from the dietary intake of ellagitannins and ellagic acid, which are abundant in foods such as pomegranates, berries, and nuts.[1] As a member of the urolithin family, UM6 has garnered scientific interest for its potential biological activities. Structurally, it is a tetrahydroxy-urolithin (3,8,9,10-tetrahydroxy-6H-dibenzo[b,d]pyran-6-one).[2] This technical guide provides an in-depth overview of the current understanding of this compound's role in cellular metabolism, with a focus on its potential as a therapeutic agent. We will delve into its mechanism of action, present quantitative data on its biological activity, detail relevant experimental protocols, and visualize key pathways and workflows.

The Metabolic Journey of this compound: From Dietary Precursors to a Bioactive Metabolite

This compound is not directly consumed in the diet but is a product of the complex metabolic interplay between dietary precursors and the gut microbiota. The pathway begins with the ingestion of ellagitannins, which are hydrolyzed in the gut to ellagic acid. Subsequently, gut bacteria metabolize ellagic acid through a series of reactions, including lactone-ring cleavage, decarboxylation, and dehydroxylations, to produce a variety of urolithins.[1] this compound is one of the intermediary metabolites in this pathway.[1][3]

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of Urolithin M6

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urolithin M6, a metabolite of ellagitannins produced by the gut microbiota, has garnered significant interest for its potential therapeutic properties, notably as an inhibitor of lactate dehydrogenase A (LDH-A), a key enzyme in tumor cell metabolism.[1][2][3] This document provides a detailed protocol for the chemical synthesis of this compound, based on the first reported synthetic route. The protocol outlines a five-step process commencing from readily available starting materials, with an overall yield of 27%.[3] Key reactions in this synthesis include a Suzuki coupling and an intramolecular C-H oxygenation.[1][3] This synthesis route is not only efficient but also adaptable for the generation of other analogs for structure-activity relationship (SAR) studies.[1] In addition to the detailed experimental protocol, this document includes a summary of reaction yields, and diagrams illustrating the synthetic workflow and the relevant biological signaling pathway.

Introduction

Urolithins are a class of bioactive compounds produced by the gut microbiota from the metabolism of ellagitannins and ellagic acid, which are found in various fruits and nuts like pomegranates, berries, and walnuts.[2][4][5] These metabolites, including this compound, are better absorbed than their precursors and are believed to be responsible for many of the health benefits associated with ellagitannin-rich foods.[2][4] Urolithins have been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[5][6]

This compound has been identified as a mimetic of galloflavin, a known inhibitor of lactate dehydrogenase A (LDH-A).[1][3] LDH-A is a critical enzyme in the glycolytic pathway, which is often upregulated in cancer cells to support their high energy demands.[1][3] By inhibiting LDH-A, this compound presents a promising strategy to disrupt cancer cell metabolism.[1][2] The development of a robust and efficient chemical synthesis for this compound is, therefore, crucial for advancing research into its therapeutic potential and for enabling the synthesis of analogs for further drug development.

Chemical Synthesis Workflow

The chemical synthesis of this compound is achieved through a five-step process. The workflow begins with the protection of gallic acid, followed by a Suzuki coupling to form the biphenyl backbone. Subsequent steps involve demethylation, intramolecular C-H oxygenation to form the lactone ring, and a final deprotection step to yield this compound.

Figure 1. The five-step chemical synthesis workflow for this compound.

Experimental Protocol

The following protocol is adapted from the first reported synthesis of natural this compound.

Step 1: Synthesis of Methyl 3,4,5-tris(methoxymethoxy)benzoate

-

To a solution of methyl gallate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K2CO3, 6.0 eq).

-

Cool the mixture to 0 °C and add chloromethyl methyl ether (MOM-Cl, 6.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-